molecular formula C30H25F3N4O B10916238 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10916238
M. Wt: 514.5 g/mol
InChI Key: MYHLDDXPBYGRMO-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazolyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structureThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazolyl and methoxyphenyl groups may contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C30H25F3N4O

Molecular Weight

514.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O/c1-18-7-5-9-22(15-18)27-20(3)28(23-10-6-8-19(2)16-23)37(36-27)29-34-25(17-26(35-29)30(31,32)33)21-11-13-24(38-4)14-12-21/h5-17H,1-4H3

InChI Key

MYHLDDXPBYGRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C)C

Origin of Product

United States

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